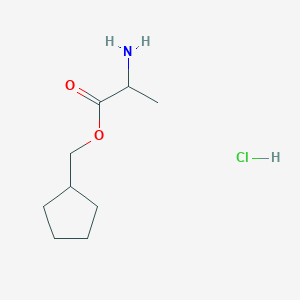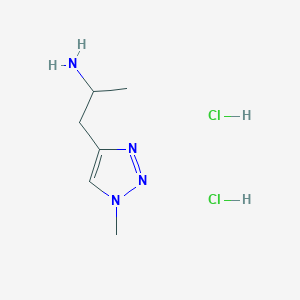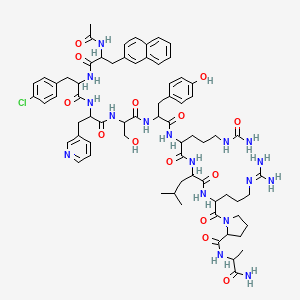
3-Fluorotoluene-alpha-D1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluorotoluene-alpha-D1 is a deuterated derivative of 3-fluorotoluene, where the hydrogen atom at the alpha position is replaced with deuterium. This compound is often used in research and industrial applications due to its unique properties and isotopic labeling, which can be beneficial in various analytical and synthetic processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 3-Fluorotoluene-alpha-D1 typically involves the deuteration of 3-fluorotoluene. One common method is the catalytic exchange of hydrogen with deuterium using a deuterium gas atmosphere in the presence of a suitable catalyst, such as palladium on carbon. The reaction is usually carried out under mild conditions to ensure selective deuteration at the alpha position .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to achieve efficient deuteration. The purity and isotopic enrichment are critical factors, and advanced purification techniques, such as distillation and chromatography, are employed to obtain high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions
3-Fluorotoluene-alpha-D1 undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to form 3-fluorobenzaldehyde or 3-fluorobenzoic acid.
Reduction Reactions: The aromatic ring can undergo reduction under specific conditions to form partially or fully hydrogenated products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and various organometallic reagents.
Oxidation: Reagents such as potassium permanganate, chromium trioxide, and hydrogen peroxide are used under controlled conditions.
Reduction: Catalysts like palladium on carbon, platinum oxide, and lithium aluminum hydride are employed.
Major Products Formed
3-Fluorobenzaldehyde: Formed through the oxidation of the methyl group.
3-Fluorobenzoic Acid: Another oxidation product.
Substituted Fluorotoluenes: Formed through nucleophilic substitution reactions.
Applications De Recherche Scientifique
3-Fluorotoluene-alpha-D1 is widely used in scientific research due to its isotopic labeling, which provides unique advantages in various fields:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to track the incorporation and transformation of the compound in biological systems.
Medicine: Utilized in the development of deuterated drugs, which can exhibit improved pharmacokinetic properties.
Industry: Applied in the synthesis of specialty chemicals and materials, where isotopic labeling is required for analytical purposes
Mécanisme D'action
The mechanism of action of 3-Fluorotoluene-alpha-D1 is primarily related to its chemical reactivity and isotopic effects. The presence of deuterium can influence reaction rates and pathways due to the kinetic isotope effect. This effect is particularly significant in reactions involving bond cleavage at the deuterated position, leading to altered reaction kinetics and product distributions .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Fluorotoluene: The non-deuterated analog, which exhibits similar chemical properties but lacks the isotopic labeling.
Trifluorotoluene: Contains three fluorine atoms, offering different reactivity and applications.
2-Fluorotoluene: A positional isomer with the fluorine atom at the ortho position, leading to different chemical behavior.
Uniqueness
3-Fluorotoluene-alpha-D1 is unique due to its deuterium labeling, which provides distinct advantages in analytical and synthetic applications. The isotopic labeling allows for precise tracking and analysis in various research fields, making it a valuable tool for scientists and researchers .
Propriétés
Formule moléculaire |
C7H7F |
|---|---|
Poids moléculaire |
111.13 g/mol |
Nom IUPAC |
1-(deuteriomethyl)-3-fluorobenzene |
InChI |
InChI=1S/C7H7F/c1-6-3-2-4-7(8)5-6/h2-5H,1H3/i1D |
Clé InChI |
BTQZKHUEUDPRST-MICDWDOJSA-N |
SMILES isomérique |
[2H]CC1=CC(=CC=C1)F |
SMILES canonique |
CC1=CC(=CC=C1)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


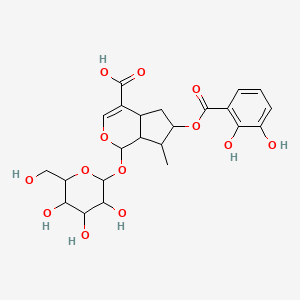
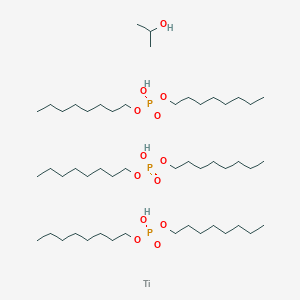
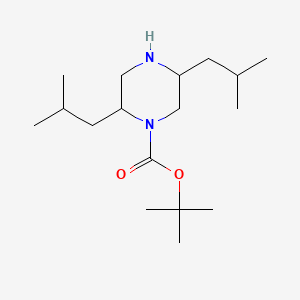
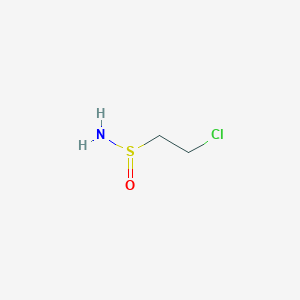
![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)-2-fluoroacetic acid](/img/structure/B12310782.png)
![[2-Chloro-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenyl]-(4-ethoxyphenyl)methanone](/img/structure/B12310786.png)
![tert-Butyl N-[3-(methylcarbamoyl)propyl]carbamate](/img/structure/B12310806.png)
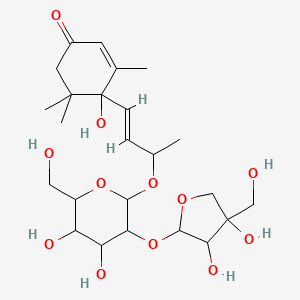
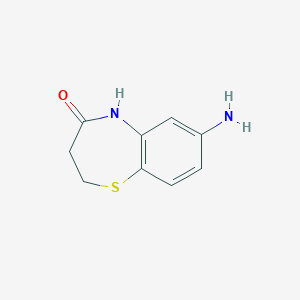
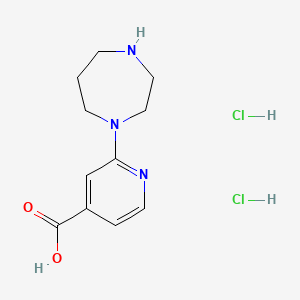
![2-Amino-3-[(1-amino-1-carboxy-2-methylpropan-2-yl)trisulfanyl]-3-methylbutanoic acid](/img/structure/B12310837.png)
